
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine is an organic compound characterized by the presence of a thiazolidine ring substituted with a dimethoxyethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine typically involves the reaction of 2-methyl-1,3-thiazolidine with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Dimethoxyethyl)-1,3-thiazolidine
- 2-Methyl-1,3-thiazolidine
- 2-(2,2-Dimethoxyethyl)-2-methyl-1,3-oxazolidine
Uniqueness
2-(2,2-Dimethoxyethyl)-2-methyl-1,3-thiazolidine is unique due to the presence of both a dimethoxyethyl group and a methyl group on the thiazolidine ring. This combination of substituents imparts specific chemical properties and reactivity that are distinct from other similar compounds. For example, the dimethoxyethyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51859-72-4 |
|---|---|
Molekularformel |
C8H17NO2S |
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
2-(2,2-dimethoxyethyl)-2-methyl-1,3-thiazolidine |
InChI |
InChI=1S/C8H17NO2S/c1-8(9-4-5-12-8)6-7(10-2)11-3/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
BIKPZSXYGBGIBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NCCS1)CC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



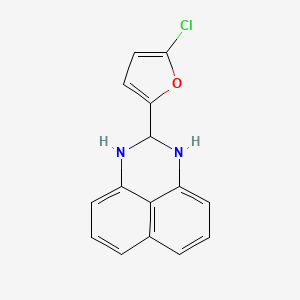
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)
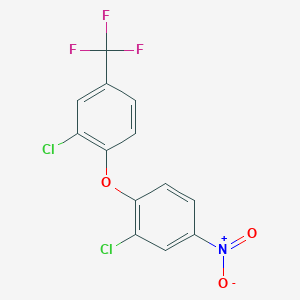
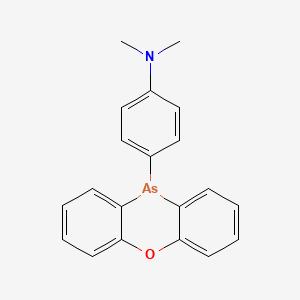
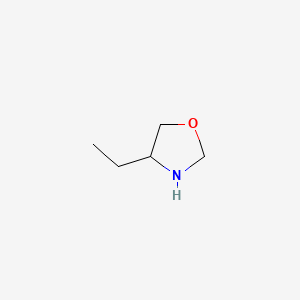


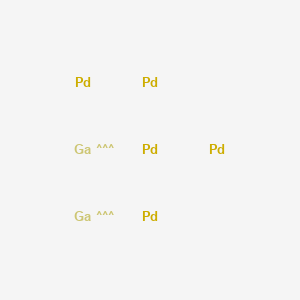

![4-Acetamido-N-[4-(dimethylamino)phenyl]butanamide](/img/structure/B14648227.png)
![2,2'-[3-Chloro-2-(chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14648232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-, 1-oxide](/img/structure/B14648239.png)
